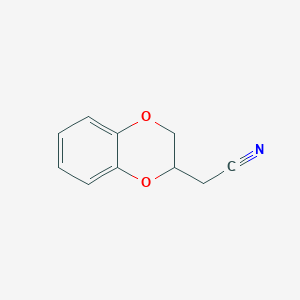

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZFEIJALHLRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18505-91-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18505-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Related compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

It’s plausible that it interacts with its targets (potentially cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function.

Biochemical Pathways

Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may influence pathways related to nerve signal transmission and inflammation.

Biologische Aktivität

Overview

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a chemical compound notable for its unique structural features, including a benzodioxin moiety and an acetonitrile functional group. Its molecular formula is C10H9NO2 with a molecular weight of approximately 159.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Biological Activity

Research indicates that this compound and its derivatives exhibit significant biological activities, primarily through enzyme inhibition. Notably:

- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism, and inhibitors can be beneficial in managing diabetes by slowing glucose absorption.

- Acetylcholinesterase Inhibition : This enzyme is vital for neurotransmission; its inhibitors are being explored for potential therapeutic effects in Alzheimer's disease treatment.

Molecular docking studies have elucidated the interactions between this compound and target enzymes. These studies provide insights into how the compound binds to active sites of enzymes like α-glucosidase and acetylcholinesterase, thereby inhibiting their activity.

Comparative Analysis of Related Compounds

The following table highlights some compounds structurally related to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxin-6-acetonitrile | Contains a benzodioxin ring and acetonitrile | Exhibits different enzyme inhibition profiles |

| 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile | Bromo substitution on the benzodioxin ring | Potentially increased reactivity due to bromine |

| 2,3-Dihydro-1,4-benzodioxin-6-acetamide | Acetamide group instead of acetonitrile | Different pharmacological properties |

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds. For instance:

- Inhibition Studies : A study demonstrated that derivatives of benzodioxins show varying degrees of inhibition against α-glucosidase with IC50 values ranging from micromolar to nanomolar concentrations. This suggests that structural modifications can significantly enhance biological activity.

- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of benzodioxin derivatives against oxidative stress in neuronal cell lines. Results indicated that certain derivatives could reduce cell death induced by oxidative stress by modulating antioxidant pathways.

- Pharmacokinetics : Pharmacokinetic studies have shown that modifications to the benzodioxin structure can influence solubility and bioavailability. For example, acetamide derivatives exhibited improved solubility compared to their acetonitrile counterparts.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities that can be harnessed for therapeutic purposes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. For instance, compounds similar to this compound have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Anti-inflammatory Effects

Studies have shown that certain derivatives can significantly reduce inflammation markers, suggesting their potential as anti-inflammatory agents . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Neuropharmacological Applications

The compound has also been explored for its effects on the central nervous system (CNS). Some derivatives are reported to modulate CNS activity, making them candidates for treating neurological disorders such as Alzheimer's disease .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes opens avenues for therapeutic applications:

α-Glucosidase Inhibition

Research has demonstrated that derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by controlling blood sugar levels .

Acetylcholinesterase Inhibition

Compounds related to this compound have shown inhibitory effects on acetylcholinesterase, which is relevant for treating Alzheimer's disease due to its role in neurotransmission .

Synthetic Methodology and Catalysis

The synthesis of this compound can be achieved through various chemical pathways:

Synthesis Techniques

Several methods have been developed for synthesizing this compound:

- Cu₂O-Catalyzed Reactions : A novel tandem ring-opening/coupling cyclization process allows for the efficient synthesis of benzodioxin derivatives .

- Nucleophilic Substitution Reactions : The thiazole ring present in some derivatives can undergo nucleophilic substitutions and cycloadditions, enhancing the diversity of synthesized compounds .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Abbasi et al., 2017 | Antibacterial Agents | Identified potent antibacterial activities against various strains. |

| Engelbrecht et al., 2015 | MAO Inhibition | Demonstrated effective inhibition of monoamine oxidase-B; implications for Parkinson's treatment. |

| Bozzo et al., 2003 | Synthetic Methodology | Developed new synthetic pathways leading to biologically active derivatives. |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison

The table below summarizes key analogs of 2,3-dihydro-1,4-benzodioxin derivatives with acetonitrile or related functional groups:

Key Observations:

- Substituent Effects : The presence of chlorine (e.g., CAS 878259-12-2) reduces molecular weight and may enhance electrophilic reactivity . Thiazole-containing analogs (e.g., CAS 499771-17-4) exhibit higher molecular complexity, influencing solubility and binding interactions .

- Functional Group Impact: Methanone derivatives (e.g., compound 12b in ) demonstrate utility as kinase inhibitors, while thiazol-imine derivatives () show antihypertensive activity via angiotensin II receptor antagonism .

Vorbereitungsmethoden

Initial Halogenation of Allyl Cyanide

The synthesis begins with the bromination of allyl cyanide to yield 3,4-dibromobutyronitrile. This step employs bromine in petroleum ether at –15°C, achieving quantitative conversion.

Reaction Conditions :

Cyclization with Catechol Derivatives

The dibromobutyronitrile undergoes nucleophilic attack by catechol in acetone under reflux, facilitated by potassium carbonate. This forms the benzodioxane core via a double Williamson ether synthesis.

Critical Parameters :

Mechanistic Insight :

The reaction proceeds through sequential deprotonation of catechol’s hydroxyl groups, followed by SN2 displacement of bromide ions from dibromobutyronitrile (Figure 1). Steric and electronic effects dictate regioselectivity, favoring the 2-position substitution.

Sulfonamide-Mediated Alkylation

Synthesis of Sulfonamide Intermediate

N-(2,3-Dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃.

Reaction Profile :

Alkylation with Bromoacetamides

The sulfonamide intermediate undergoes alkylation with 2-bromo-N-(substituted phenyl)acetamides in DMF using lithium hydride as a base.

Optimized Conditions :

Key Observation :

Lithium hydride enhances nucleophilicity of the sulfonamide nitrogen, enabling efficient displacement of bromide. Polar aprotic solvents like DMF stabilize the transition state.

Reductive Amination Pathway

Synthesis of Benzodioxanyl Ethylamine

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamine is prepared via reductive amination of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde using NaBH₃CN.

Procedure :

Cyanoethylation

The ethylamine derivative reacts with acrylonitrile in a Michael addition, followed by purification via column chromatography.

Optimization :

-

Base : Et₃N

-

Solvent : THF

-

Yield : 55%

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Halogenation-Cyclization | Williamson ether synthesis | 70–80% | High regioselectivity | Requires cryogenic conditions |

| Sulfonamide Alkylation | LiH-mediated alkylation | 75–85% | Mild conditions | Multi-step synthesis |

| Knoevenagel Condensation | Dehydration | 50–60% | Direct nitrile introduction | Side reactions reduce yield |

| Reductive Amination | Michael addition | 55% | Utilizes stable intermediates | Low overall efficiency |

Reaction Optimization and Scalability

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., DMF, acetone) improve cyclization yields by stabilizing ionic intermediates. Non-polar solvents like toluene lead to incomplete reactions.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates halide displacement in biphasic systems.

-

Microwave Assistance : Reduces reaction time for Knoevenagel condensation from 12 hours to 45 minutes.

Analytical Characterization

Key Spectral Data :

-

¹H NMR (CDCl₃) : δ 4.25–4.30 (m, 4H, OCH₂CH₂O), 3.72 (s, 2H, CH₂CN), 6.85–7.00 (m, 3H, aromatic).

-

IR (KBr) : 2245 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).

Purity Assessment :

HPLC analyses show >95% purity for all methods, with sulfonamide-mediated alkylation yielding the highest consistency.

Industrial-Scale Considerations

-

Cost Efficiency : Halogenation-cyclization is preferred for bulk production due to low reagent costs.

-

Waste Management : Bromide byproducts require neutralization with Na₂S₂O₃ before disposal.

Emerging Methodologies

Photocatalytic Cyanation

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to introduce nitrile groups via C-H activation, bypassing traditional halogenation steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-dihydro-1,4-benzodioxin-2-ylacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Solvent-free conditions under reflux are frequently employed. For example, enaminone derivatives of 2,3-dihydro-1,4-benzodioxin can be synthesized by reacting acetylated precursors with dimethylformamide-dimethyl acetal (DMF-DMA) for ~10 hours, achieving moderate yields. Reaction optimization (e.g., temperature, catalyst selection) is critical, as side reactions may form impurities like carboxylic acid derivatives . Characterization via GC/MS and NMR is standard .

Q. How can researchers purify 2,3-dihydro-1,4-benzodioxin derivatives, and what analytical techniques validate purity?

- Methodological Answer : Column chromatography (silica gel, gradient elution) is widely used. Impurity profiling via HPLC or LC-MS is essential, as intermediates like 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (a common synthesis byproduct) require separation . Mass spectrometry (e.g., NIST reference data) and IR spectroscopy confirm structural integrity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT) resolves substituent positions on the benzodioxin ring. For example, methylene protons adjacent to the acetonitrile group exhibit distinct splitting patterns. GC/MS with electron ionization (EI) provides molecular ion confirmation, while elemental analysis (CHN) validates stoichiometry .

Advanced Research Questions

Q. How do synthesis impurities (e.g., carboxylic acid derivatives) impact pharmacological activity, and how are they quantified?

- Methodological Answer : Impurities like (2RS)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (EP Impurity A) arise from hydrolysis or oxidation. Quantitative NMR (qNMR) or LC-UV at 254 nm detects these at trace levels (<0.1%). Pharmacological assays (e.g., receptor binding) must account for impurity interference, as carboxylic acid derivatives lack the acetonitrile group’s electrophilic reactivity .

Q. What computational models predict the bioactivity of 2,3-dihydro-1,4-benzodioxin scaffolds in drug discovery?

- Methodological Answer : Ensemble graph neural networks (EGNNs) trained on PD-1/PD-L1 inhibition data can prioritize scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol. Scaffold hopping strategies validate novel derivatives by docking studies (e.g., AutoDock Vina) and MD simulations to assess binding stability .

Q. How does the benzodioxin ring’s electronic configuration influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-rich dioxin ring directs electrophilic attacks to the 6-position. DFT calculations (B3LYP/6-31G*) show that acetonitrile substituents increase electron-withdrawing effects, enhancing reactivity toward amines or thiols. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Q. What strategies mitigate racemization in chiral 2,3-dihydro-1,4-benzodioxin derivatives during synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution using lipases (e.g., Candida antarctica) preserves enantiomeric excess. Polarimetric monitoring and chiral HPLC (e.g., Chiralpak AD-H column) track enantiopurity. Steric hindrance at the 2-position reduces racemization .

Q. How can green chemistry principles optimize the synthesis of this compound?

- Methodological Answer : Solvent-free mechanochemical grinding (e.g., ball milling) reduces waste. Microwave-assisted synthesis shortens reaction times (e.g., 2 hours vs. 10 hours) while maintaining yield. Life-cycle assessment (LCA) metrics (E-factor, atom economy) benchmark sustainability .

Data Contradictions and Validation

- vs. 6 : While emphasizes impurity control via EP guidelines, reports solvent-free synthesis without addressing byproduct formation. Researchers should cross-validate purity using orthogonal methods (e.g., LC-MS + NMR) .

- vs. 19 : Computational predictions of scaffold bioactivity (EGNN models) may conflict with empirical SAR studies. Iterative synthesis-bioassay cycles resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.